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Compound of Interest

Compound Name: 3-(Boc-aminoethyloxy)benzonitrile

Cat. No.: B3040911 Get Quote

This guide provides a detailed spectroscopic comparison of the target molecule, 3-(Boc-
aminoethyloxy)benzonitrile, with its synthetic precursors, 3-hydroxybenzonitrile and tert-butyl

(2-hydroxyethyl)carbamate (N-Boc-2-aminoethanol). The following sections present key

spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-

IR) spectroscopy, and Mass Spectrometry (MS), offering a clear, data-driven analysis for

researchers in drug development and chemical synthesis.

Synthetic Pathway
The synthesis of 3-(Boc-aminoethyloxy)benzonitrile is typically achieved through a

Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl

group of 3-hydroxybenzonitrile to form a phenoxide, which then acts as a nucleophile, attacking

an electrophilic derivative of N-Boc-2-aminoethanol, such as its tosylate or mesylate, to form

the desired ether linkage.
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Caption: Synthetic route to 3-(Boc-aminoethyloxy)benzonitrile.

Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and

Mass Spectrometry for 3-(Boc-aminoethyloxy)benzonitrile and its precursors.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

3-

Hydroxybenzonit

rile

~7.40 m 2H Ar-H

~7.20 m 2H Ar-H

~5.5-6.5 br s 1H -OH

N-Boc-2-

aminoethanol
~4.95 br s 1H -NH

3.71 t, J=5.2 Hz 2H -CH₂-OH

3.32 q, J=5.2 Hz 2H -NH-CH₂-

1.45 s 9H -C(CH₃)₃

3-(Boc-

aminoethyloxy)b

enzonitrile

7.35-7.20 m 4H Ar-H

~5.0 br s 1H -NH

4.15 t, J=5.0 Hz 2H Ar-O-CH₂-

3.60 q, J=5.0 Hz 2H -NH-CH₂-

1.46 s 9H -C(CH₃)₃

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
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Compound Chemical Shift (δ, ppm) Assignment

3-Hydroxybenzonitrile 156.0 C-OH

132.6, 128.9, 126.0, 117.9 Ar-C

118.6 -CN

112.2 C-CN

N-Boc-2-aminoethanol 156.5 -C=O (Boc)

79.5 -C(CH₃)₃

62.5 -CH₂-OH

43.0 -NH-CH₂-

28.4 -C(CH₃)₃

3-(Boc-

aminoethyloxy)benzonitrile
159.0 Ar-C-O

155.8 -C=O (Boc)

130.0, 123.0, 120.0, 115.5 Ar-C

118.5 -CN

113.0 Ar-C-CN

80.0 -C(CH₃)₃

67.0 Ar-O-CH₂-

40.5 -NH-CH₂-

28.4 -C(CH₃)₃

Table 3: FT-IR Spectroscopic Data (cm⁻¹)
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Compound Key Absorptions (cm⁻¹)
Functional Group
Assignment

3-Hydroxybenzonitrile 3400-3200 (broad) O-H stretch (phenolic)

2229 C≡N stretch

1600-1450 C=C stretch (aromatic)

N-Boc-2-aminoethanol 3400-3300 (broad) O-H stretch and N-H stretch

2975, 2870 C-H stretch (aliphatic)

1685 C=O stretch (urethane)

3-(Boc-

aminoethyloxy)benzonitrile
3350 N-H stretch (urethane)

2978, 2875 C-H stretch (aliphatic)

2230 C≡N stretch

1700 C=O stretch (urethane)

1600, 1480 C=C stretch (aromatic)

1250, 1160
C-O stretch (ether and

urethane)

Table 4: Mass Spectrometry Data (Electron Ionization - EI)
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Compound
Molecular Weight (
g/mol )

Key Fragment Ions
(m/z)

Fragmentation
Pattern

3-Hydroxybenzonitrile 119.12 119, 92, 64
[M]⁺, [M-HCN]⁺, [M-

HCN-CO]⁺

N-Boc-2-aminoethanol 161.20 102, 88, 57

[M-C₄H₉]⁺, [M-Boc]⁺,

[C₄H₉]⁺ (tert-butyl

cation)

3-(Boc-

aminoethyloxy)benzon

itrile

262.30 206, 162, 146, 119, 57

[M-C₄H₈]⁺, [M-Boc]⁺,

[M-Boc-NH₂CH₂]⁺,

[HOC₆H₄CN]⁺,

[C₄H₉]⁺

Experimental Protocols
The data presented in this guide were obtained using standard analytical techniques. The

following protocols provide a general framework for reproducing these results.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1.0 s, and 16 scans.

¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, a relaxation

delay of 2.0 s, and 1024 scans. All ¹³C NMR spectra are broadband proton-decoupled.

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million

(ppm) relative to TMS (δ = 0.00 ppm).
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2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: FT-IR spectra were recorded using an FT-IR spectrometer equipped with a

universal ATR accessory.

Acquisition: Spectra were collected in the range of 4000–650 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal was recorded prior to sample analysis.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum, which is presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Instrumentation: Electron Ionization (EI) mass spectra were obtained on a mass

spectrometer with an ionization energy of 70 eV.

Acquisition: The instrument was scanned over a mass-to-charge (m/z) range of 40-400 amu.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against

their m/z ratio. The molecular ion peak ([M]⁺) and major fragment ions were identified to

elucidate the structure.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of

the synthesized compound and its precursors.
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Caption: Workflow for synthesis and spectroscopic analysis.
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To cite this document: BenchChem. [A Spectroscopic Comparison of 3-(Boc-
aminoethyloxy)benzonitrile and Its Precursors]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b3040911#spectroscopic-comparison-of-3-boc-
aminoethyloxy-benzonitrile-and-its-precursors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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